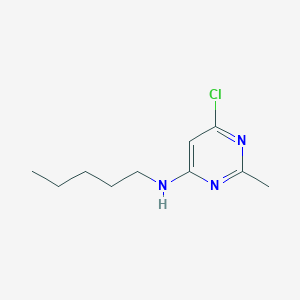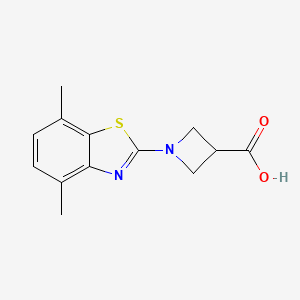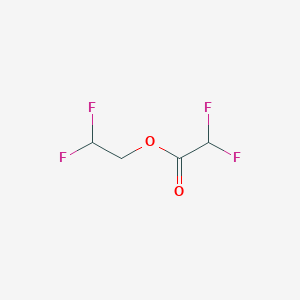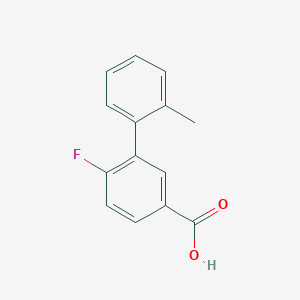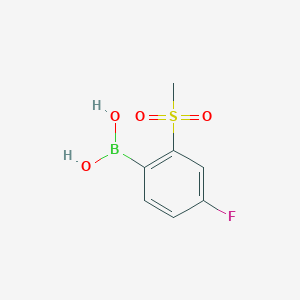
4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a heteroaryl boronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(methylsulfonyl)phenylboronic acid is C7H8BFO4S . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-Fluoro-2-(methylsulfonyl)phenylboronic acid may be used as a reagent for sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical And Chemical Properties Analysis
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a solid at room temperature . It has a molecular weight of 218.01 . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Application 1: Enrichment of cis-diol Containing Molecules
- Summary of the Application: Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These polymers have applications in separation, sensing, imaging, diagnostics, and drug delivery .
- Methods of Application: The PBA-functionalized polymers are synthesized in DMSO using N,N’-methylbisacrylamide (MBAA) as the crosslinker through a one-pot polymerization approach .
- Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively. The binding capacity was 46±1 μmol/g for adenosine and 166±12 μmol/g for catechol .
Application 2: Suzuki Coupling
- Summary of the Application: 4-Fluorophenylboronic acid is used as a reactant in Suzuki coupling reactions .
- Methods of Application: The specific methods of application are not detailed in the source, but Suzuki coupling typically involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, Suzuki coupling is a widely used method for forming carbon-carbon bonds .
Application 3: Sensing Applications
- Summary of the Application: Boronic acids, including 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications .
- Methods of Application: The specific methods of application are not detailed in the source, but boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the sensing applications can be homogeneous assays or heterogeneous detection .
Application 4: Protodeboronation
- Summary of the Application: Pinacol boronic esters, which can be derived from 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, are used in catalytic protodeboronation .
- Methods of Application: The specific methods of application are not detailed in the source, but the process involves a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Application 5: Biological Labelling
- Summary of the Application: Boronic acids, including 4-Fluoro-2-(methylsulfonyl)phenylboronic acid, are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Methods of Application: The specific methods of application are not detailed in the source, but boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various applications .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the applications can be homogeneous assays or heterogeneous detection .
Application 6: Controlled Release of Insulin
- Summary of the Application: Boronic acids are employed in polymers for the controlled release of insulin .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of boronic acids in the synthesis of polymers .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, this application has potential benefits in diabetes management .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-fluoro-2-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXXYBTIPXTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(methylsulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
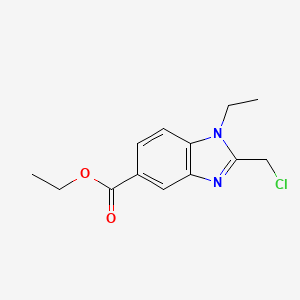
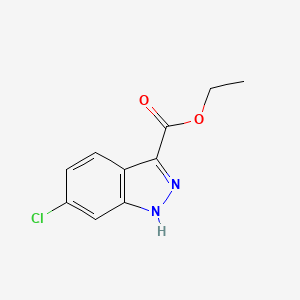
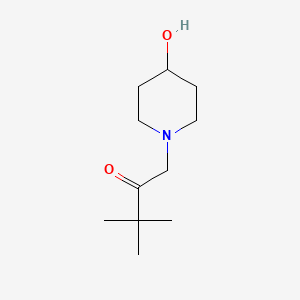
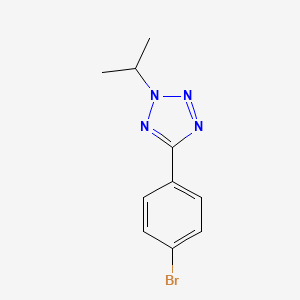
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
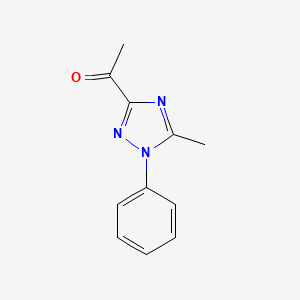
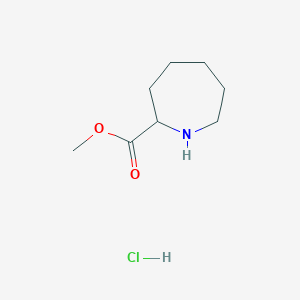
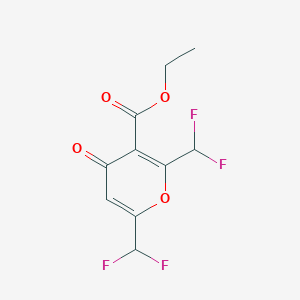
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
